molecular formula C18H16N4O2S2 B2716777 N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862975-99-3

N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2716777
CAS No.: 862975-99-3
M. Wt: 384.47
InChI Key: SYIIIVWREFXBGP-UHFFFAOYSA-N
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Description

N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a sophisticated chemical hybrid featuring a dual benzothiazole core, an amino linker, and an acetamide pharmacophore. This structural motif is frequently investigated in medicinal chemistry for its potential multi-target biological activities. Compounds within this class are recognized for their significant antimicrobial properties. Structurally similar benzothiazole-acetamide hybrids have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria , with some derivatives showing potent effects against specific pathogens like Shigella flexneri , a leading cause of infectious diarrhea . The benzothiazole scaffold is also a key structure in neuroprotective and neuropharmacological research . Related molecules have been designed and synthesized as potential anticonvulsants, showing promising activity in models like the maximal electroshock seizure (MES) test . Furthermore, acetamide-bearing heterocycles have been explored as potential antioxidants and acetylcholinesterase (AChE) inhibitors, which are relevant for mitigating oxidative stress in neurological conditions . The presence of the ethoxy group may influence the compound's pharmacokinetic profile and its ability to interact with hydrophobic enzyme pockets. This acetamide derivative provides a versatile core for further chemical exploration and is intended for use in bioactivity screening, hit-to-lead optimization, and mechanistic studies in antibacterial and central nervous system research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-3-24-12-5-7-14-16(9-12)26-18(21-14)22-17-20-13-6-4-11(19-10(2)23)8-15(13)25-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIIIVWREFXBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to obtain the desired derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Chemical Reactions Involving Benzothiazole Derivatives

Benzothiazole derivatives can participate in various chemical reactions, including:

  • Alkylation : Introduction of alkyl groups to modify biological activity.

  • Acetylation : Formation of acetamide derivatives to enhance solubility or activity.

  • Coupling Reactions : Linking different moieties to create complex structures.

Example Reactions

Reaction TypeDescriptionExample Product
AlkylationIntroduction of an ethoxy group at the 6-position of a benzothiazole ring.N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
AcetylationFormation of an acetamide group from an amine.N-(6-amino-1,3-benzothiazol-2-yl)acetamide
CouplingDiazotization followed by coupling with another aromatic amine.Azobenzothiazole dyes

Biological Activities of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial : Compounds like N-(6-chlorobenzo[d]thiazol-2-yl)acetamide show antimicrobial properties.

  • Antioxidant : Derivatives such as N-(6-methylbenzo[d]thiazol-2-yl)acetamide have antioxidant effects.

  • Urease Inhibition : N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide interacts with urease enzymes.

Biological Activity Data

CompoundBiological ActivityReference
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideAntimicrobial
N-(6-methylbenzo[d]thiazol-2-yl)acetamideAntioxidant, Urease Inhibition
N-(6-ethoxybenzo[d]thiazol-2-yl)acetamideUrease Inhibition

Scientific Research Applications

N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(6-(4-Methoxyphenyl)benzo[d]thiazol-2-yl)acetamide (3d)
  • Structure: Differs by a methoxy-phenyl substituent instead of the ethoxy-amino-benzothiazole moiety.
  • Properties :
    • Melting point: 218–220°C .
    • NMR 1H-NMR δ 9.41 (s, 1H), 7.66 (d, J = 8 Hz, 2H); 13C-NMR δ 168.2 (C=O) .
    • Elemental analysis: C, 64.51%; H, 4.71%; N, 9.42% .
  • Biological relevance : Exhibits moderate anticancer activity, attributed to the methoxy group’s electron-donating effects .
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (7)
  • Structure : Shares the 6-ethoxybenzothiazole core but incorporates a sulfamoylphenyl-quinazoline-thioacetamide chain.
  • Properties :
    • Melting point: 255.9°C .
    • IR peaks: 1680 cm⁻¹ (C=O), 1355 cm⁻¹ (S=O) .
  • Activity : Enhanced solubility and kinase inhibition due to the sulfonamide group .
2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide
  • Structure: Replaces the amino-benzothiazole-acetamide group with a chloroacetamide.
  • Relevance : The chloro group increases electrophilicity, making it a reactive intermediate for further functionalization .
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
  • Structure : Features a nitro group and thiadiazole-thioacetamide chain.
  • Properties :
    • Anticancer activity: IC₅₀ values < 10 µM against breast cancer cell lines .
    • VEGFR-2 inhibition: Strong binding affinity (docking score: −12.3 kcal/mol) due to nitro and thiadiazole groups .

Physicochemical Properties

Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Elemental Analysis (C/H/N/S)
Target Compound Not reported Not available Not available
N-(6-(4-Methoxyphenyl)benzothiazol-2-yl)acetamide 218–220 1H: 9.41 (s); 13C: 168.2 (C=O) C, 64.51%; H, 4.71%; N, 9.42%
Compound 7 (Sulfamoyl derivative) 255.9 IR: 1680 (C=O), 1355 (S=O) C, 52.98%; H, 3.48%; N, 13.74%
2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide Not reported Not available Not available

Biological Activity

N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a compound within the benzothiazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4OC_{19}H_{20}N_4O with a molecular weight of approximately 324.39 g/mol. The compound features a unique combination of ethoxy and acetamide functional groups, which may enhance its solubility and biological activity compared to other derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 6-ethoxybenzo[d]thiazole derivatives. The general synthetic pathway includes:

  • Formation of the Benzothiazole Core : Utilizing 2-amino-benzothiazole as a precursor.
  • Substitution Reactions : Introducing the ethoxy group at the 6-position.
  • Acetylation : Finalizing the structure through acetamide formation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis and interference with nucleic acid processes .
  • Enzyme Inhibition : Molecular docking studies suggest that this compound effectively binds to urease, an enzyme critical for the survival of certain pathogens. The binding involves hydrogen bonds, which are essential for its inhibitory action.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

To understand the unique profile of this compound, a comparison with structurally similar benzothiazole derivatives is essential:

Compound NameStructure TypeNotable Activities
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-methylbenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntioxidant, urease inhibition
N-(6-bromobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAnticancer

The ethoxy substitution at the 6-position in this compound may enhance its solubility and biological activity compared to other derivatives.

Case Studies and Research Findings

  • Antibacterial Efficacy Study : A study demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 µg/mL to 250 µg/mL against various Gram-negative bacteria, indicating promising antibacterial potential .
  • Mechanistic Insights : Research has shown that benzothiazole derivatives can inhibit bacterial growth by interfering with essential biosynthetic pathways and disrupting membrane integrity .
  • In Vivo Studies : Although primarily investigated in vitro, preliminary in vivo studies suggest potential applications in treating infections caused by resistant bacterial strains, highlighting the need for further research into pharmacokinetics and toxicity profiles.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide?

The synthesis typically involves multi-step reactions starting with condensation of aryl aldehydes with nitro-substituted benzothiazole amines, followed by reduction, acetylation, and nucleophilic substitution (SN2). For example:

  • Step 1 : Condensation of 6-nitrobenzo[d]thiazol-2-amine with an aryl aldehyde in ethanol using glacial acetic acid as a catalyst to form an imine intermediate .
  • Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation or chemical reductants like SnCl₂/HCl .
  • Step 3 : Acetylation of the amine with acetic anhydride under reflux to form the acetamide moiety .
  • Step 4 : Substitution reactions (e.g., with thiocyanate or chloroacetamide derivatives) to introduce functional groups at specific positions . Yields vary depending on reaction conditions; for instance, acetylation steps may achieve ~45–76% efficiency after purification via silica gel chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., acetamide NH at δ 10–12 ppm) .
  • IR Spectroscopy : Peaks at ~1668–1686 cm⁻¹ indicate C=O stretching in the acetamide group .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages to confirm purity (e.g., C: 60.87–67.38%, N: 8.35–8.90%) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Anticonvulsant Screening : Maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED₅₀ and protective index (PI) calculations .
  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ values) .
  • Neurotoxicity Testing : Rotarod tests to assess motor impairment .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Space Group Analysis : Crystallizes in triclinic P1 with two independent molecules forming H-bonded dimers via N–H⋯N interactions .
  • Conformational Studies : Dihedral angles (e.g., −100.3° for adamantyl substituents) reveal gauche orientations affecting molecular planarity .
  • Software Tools : SHELXL/SHELXS refine crystal structures; hydrogen bonding and π-π interactions are visualized using Mercury or Olex2 .

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